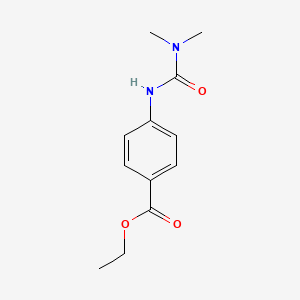![molecular formula C24H22N2O2 B2880743 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide CAS No. 320423-65-2](/img/structure/B2880743.png)
4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide is a complex organic compound with the molecular formula C24H22N2O2 . This compound is known for its unique structural features, which include a benzyl ether group and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzyl ether group through the reaction of 4-methylbenzyl alcohol with an appropriate halide under basic conditions. This is followed by the formation of the hydrazone linkage through the condensation of the resulting benzyl ether with a hydrazide derivative in the presence of an acid catalyst. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
化学反应分析
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups that retain the core structure of the original compound.
科学研究应用
4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
作用机制
The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, particularly those involved in oxidative stress and inflammatory responses. The hydrazone linkage in the compound allows it to form stable complexes with metal ions, which can further influence its biological activity .
相似化合物的比较
When compared to similar compounds, 4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide stands out due to its unique combination of structural features and chemical reactivity. Similar compounds include:
4-[(4-methylbenzyl)oxy]-N’-[(E)-3-phenyl-2-propenylidene]benzenecarbohydrazide: This compound differs in the configuration of the propenylidene group, which can influence its reactivity and biological activity.
4-[(4-methylbenzyl)oxy]-N’-[(Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide: The Z-configuration of the propenylidene group in this compound can lead to different chemical and biological properties.
These comparisons highlight the importance of structural nuances in determining the properties and applications of these compounds.
属性
CAS 编号 |
320423-65-2 |
|---|---|
分子式 |
C24H22N2O2 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)methoxy]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C24H22N2O2/c1-19-9-11-21(12-10-19)18-28-23-15-13-22(14-16-23)24(27)26-25-17-5-8-20-6-3-2-4-7-20/h2-17H,18H2,1H3,(H,26,27)/b8-5+,25-17+ |
InChI 键 |
YUOMFXDGUWICCH-JVWXNFGLSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
手性 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2880661.png)
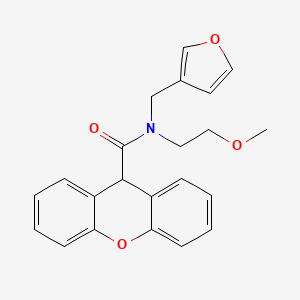
![1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2880664.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2880669.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)
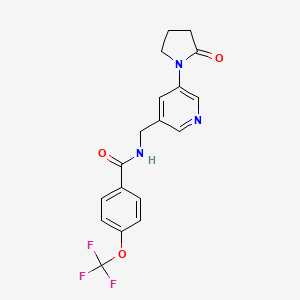
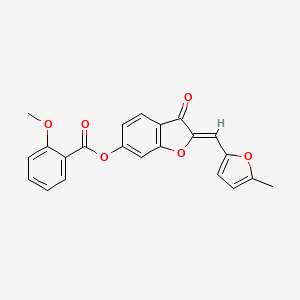
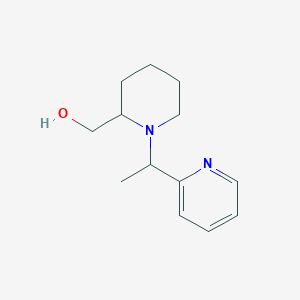
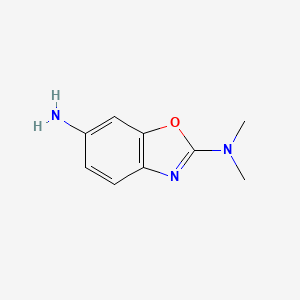
![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)
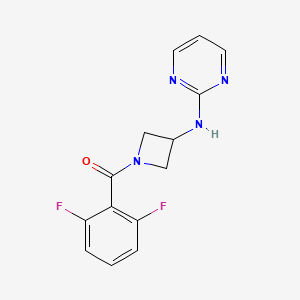
![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
